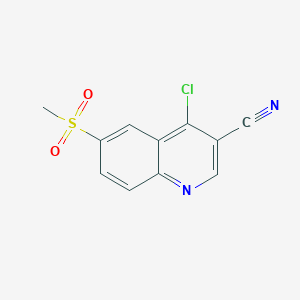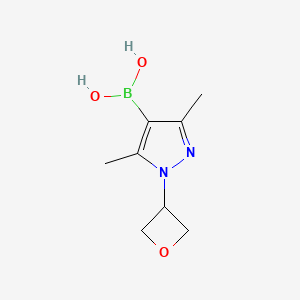
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with dimethyl and oxetane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions, followed by boronation using boronic acid reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-boronic acid: Lacks the oxetane group but shares the pyrazole and boronic acid moieties.
1-(Oxetan-3-yl)-1H-pyrazole-4-boronic acid: Similar structure but without the dimethyl substitution.
Uniqueness
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H13BN2O3 |
|---|---|
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
[3,5-dimethyl-1-(oxetan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-5-8(9(12)13)6(2)11(10-5)7-3-14-4-7/h7,12-13H,3-4H2,1-2H3 |
Clé InChI |
NEPPHLPJSQGUIK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N(N=C1C)C2COC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
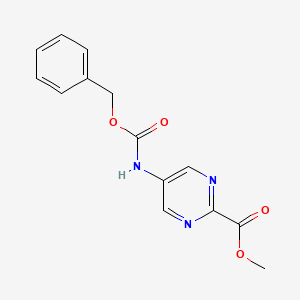
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)
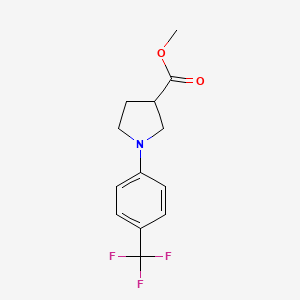
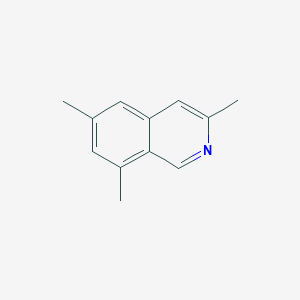
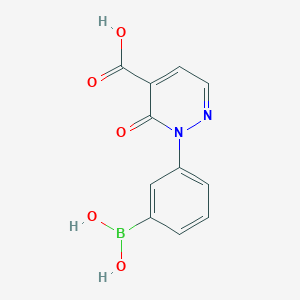

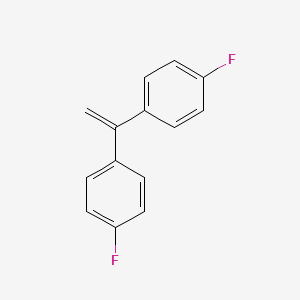
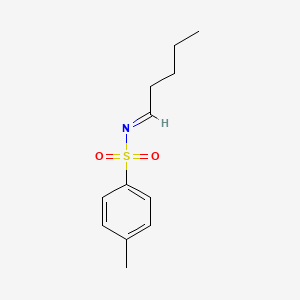
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
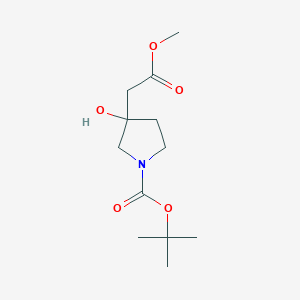
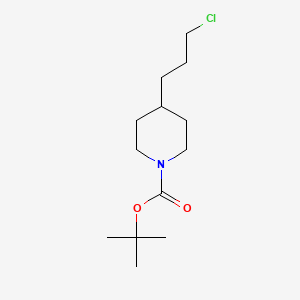
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
